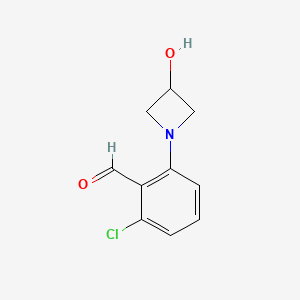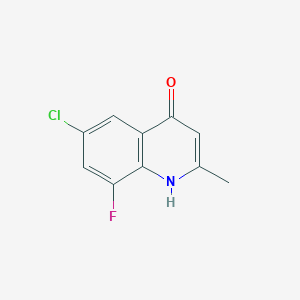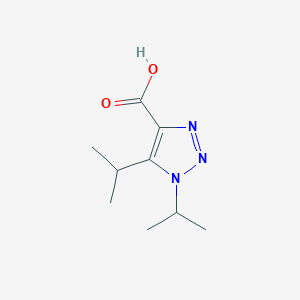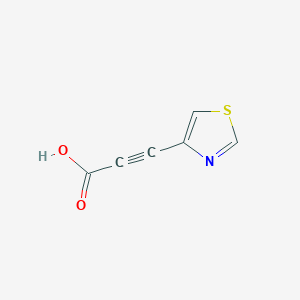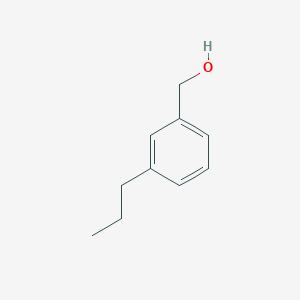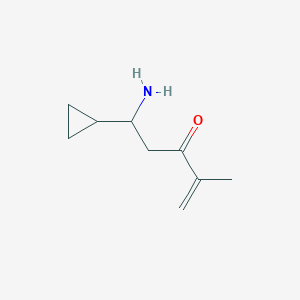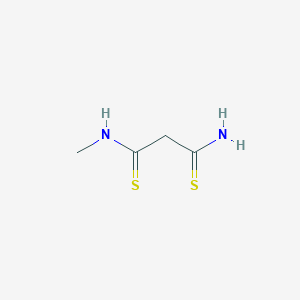
N-methylpropanedithioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen
准备方法
Synthetic Routes and Reaction Conditions
N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
N-methylpropanamide+P2S5→this compound+by-products
The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
N-methylpropanedithioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-methylpropanedithioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
相似化合物的比较
Similar Compounds
N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.
N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.
N-methylthioacetamide: Contains a single thiocarbonyl group.
Uniqueness
This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C4H8N2S2 |
|---|---|
分子量 |
148.3 g/mol |
IUPAC 名称 |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI 键 |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)CC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
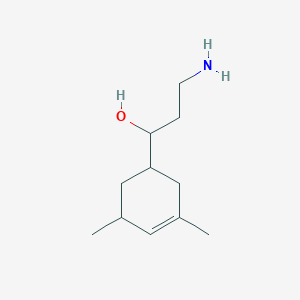
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)

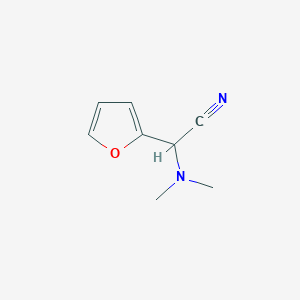

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
